
Sulfasalazine 3-Isomer
Descripción general
Descripción
Sulfasalazine 3-Isomer is a chemical compound that belongs to the class of sulfonamides. It is a derivative of sulfasalazine, which is widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease, as well as rheumatoid arthritis. This compound is known for its anti-inflammatory and immunomodulatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfasalazine 3-Isomer typically involves the coupling of 5-aminosalicylic acid with sulfapyridine through an azo bond. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the azo bond, resulting in the production of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Sulfasalazine 3-Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of 5-aminosalicylic acid and sulfapyridine.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 5-aminosalicylic acid and sulfapyridine.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Autoimmune Diseases
Sulfasalazine 3-Isomer has shown promise in treating autoimmune diseases through various mechanisms:
- Rheumatoid Arthritis : Clinical studies indicate that sulfasalazine effectively reduces disease activity in patients with rheumatoid arthritis who do not respond adequately to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The 3-isomer may enhance this effect by improving pharmacokinetic parameters, leading to better plasma concentration ratios compared to standard sulfasalazine formulations .
- Inflammatory Bowel Disease : The compound is particularly noted for its efficacy in managing ulcerative colitis. It acts by modulating inflammatory processes and has been shown to induce remission in patients with mild to moderate forms of the disease . While its role in Crohn's disease is less established, some studies suggest it may offer benefits as an alternative treatment option .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests several advantages over its parent compound:
- Stability : Studies indicate that the 3-isomer remains stable in human plasma for extended periods, enhancing its therapeutic window .
- Reduced Side Effects : Compared to traditional sulfasalazine, the 3-isomer formulation may result in fewer gastrointestinal side effects and reduced interpatient variability in treatment responses .
Clinical Efficacy in Rheumatoid Arthritis
A multicenter randomized controlled trial demonstrated that patients treated with sulfasalazine experienced significant improvements in joint pain and overall disease activity scores compared to those receiving placebo . Notably, adverse events were transient, suggesting a favorable safety profile.
Use in Inflammatory Bowel Disease
In a meta-analysis of randomized controlled trials focusing on ulcerative colitis, sulfasalazine was found to be superior to placebo in inducing clinical remission . However, its effectiveness for mucosal healing remains inconclusive.
Data Tables
Application Area | Efficacy Level | Side Effects | Notes |
---|---|---|---|
Rheumatoid Arthritis | High | Moderate | Effective for patients unresponsive to NSAIDs |
Ulcerative Colitis | Moderate | Low | First-line therapy for mild cases |
Crohn's Disease | Low | Moderate | Limited evidence; not first-line |
Mecanismo De Acción
The exact mechanism of action of Sulfasalazine 3-Isomer is not fully understood. it is believed to exert its effects through the inhibition of various inflammatory molecules. The compound and its metabolites, 5-aminosalicylic acid and sulfapyridine, can inhibit the production of leukotrienes and prostaglandins by blocking the activity of enzymes involved in their synthesis. This results in reduced inflammation and modulation of the immune response.
Comparación Con Compuestos Similares
Similar Compounds
Mesalamine: Another derivative of 5-aminosalicylic acid, used in the treatment of inflammatory bowel diseases.
Olsalazine: A dimer of 5-aminosalicylic acid, also used for similar therapeutic purposes.
Balsalazide: A prodrug that releases 5-aminosalicylic acid in the colon.
Uniqueness
Sulfasalazine 3-Isomer is unique in its dual action as both an anti-inflammatory and immunomodulatory agent. Unlike mesalamine, which primarily acts locally in the gut, this compound has systemic effects due to its metabolites. This makes it particularly effective in treating conditions that involve both local and systemic inflammation.
Actividad Biológica
Sulfasalazine (SSZ) is a well-established disease-modifying antirheumatic drug (DMARD) primarily utilized in the treatment of autoimmune conditions such as rheumatoid arthritis (RA) and inflammatory bowel diseases (IBD). The compound is a prodrug that, upon metabolism, yields two active metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA). This article focuses on the biological activity of the sulfasalazine 3-isomer, examining its mechanisms of action, efficacy in clinical settings, and safety profile.
The biological activity of sulfasalazine and its isomers is multifaceted, involving various immunomodulatory pathways:
- Inhibition of Pro-inflammatory Cytokines : Sulfasalazine inhibits the activation of nuclear factor kappa-B (NF-kB), leading to reduced expression of pro-inflammatory cytokines such as TNF-α. This mechanism is crucial in mitigating inflammation associated with autoimmune conditions .
- Impact on Leukocyte Function : The drug suppresses B cell function while sparing T cells, which results in decreased production of immunoglobulins (IgM and IgG). Additionally, it reduces leukocyte infiltration at sites of inflammation through adenosine-dependent mechanisms .
- Metabolism and Local Action : Sulfasalazine is poorly absorbed in the small intestine; it undergoes enzymatic cleavage by intestinal bacteria to release its active components. 5-ASA acts locally in the colon, providing anti-inflammatory effects by scavenging free radicals and preserving mucosal integrity .
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of sulfasalazine in treating RA and IBD. Key findings include:
- Rheumatoid Arthritis : In a double-blind study, patients receiving sulfasalazine showed significant improvement in joint tenderness, swelling, and pain compared to placebo. The standardized mean difference for tender joint scores was -0.49, indicating a clinically relevant benefit .
- Inflammatory Bowel Disease : Sulfasalazine has been shown to be effective in managing ulcerative colitis, with studies indicating improved clinical remission rates when compared to other treatments. The compound's efficacy is attributed to its localized action within the gastrointestinal tract .
Case Study 1: Efficacy in Rheumatoid Arthritis
A randomized controlled trial involving 468 patients demonstrated that sulfasalazine significantly reduced disease activity scores compared to placebo. Patients reported improvements in morning stiffness and overall well-being after treatment initiation .
Case Study 2: Long-term Use in Inflammatory Bowel Disease
A cohort study assessed long-term outcomes in patients with IBD treated with sulfasalazine. Results indicated sustained remission over a five-year period, with a notable decrease in hospitalization rates due to disease flares .
Safety Profile
While sulfasalazine is generally well-tolerated, it is associated with several adverse effects:
- Gastrointestinal Reactions : Common side effects include nausea, vomiting, and abdominal pain. Approximately 28% of patients may withdraw from treatment due to these gastrointestinal issues; however, they are usually reversible upon discontinuation .
- Hematological Effects : Rare but serious adverse reactions include agranulocytosis and hypersensitivity reactions such as Stevens-Johnson syndrome. Regular monitoring of blood counts is recommended during treatment .
Summary Table of Biological Activities
Mechanism | Description |
---|---|
NF-kB Inhibition | Reduces pro-inflammatory cytokine expression |
B Cell Suppression | Decreases IgM and IgG production |
Local Action via 5-ASA | Scavenges free radicals; protects intestinal mucosa |
Leukocyte Infiltration | Reduces leukocyte accumulation at inflammation sites |
Propiedades
IUPAC Name |
2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKGJJSJEOATBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859505 | |
Record name | Sulfasalazine 3-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66364-71-4 | |
Record name | Sulfasalazine 3-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfasalazine 3-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFASALAZINE 3-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657BS640RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.